molecular formula C23H19N3O4 B2766438 7-methyl-4-(2-nitrobenzoyl)-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one CAS No. 312606-57-8

7-methyl-4-(2-nitrobenzoyl)-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one

Cat. No. B2766438
CAS RN: 312606-57-8
M. Wt: 401.422
InChI Key: KEOAHWKQEXGPHL-UHFFFAOYSA-N
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Description

The compound is a derivative of benzodiazepine, a class of psychoactive drugs that are used to treat a range of conditions such as anxiety and insomnia. Benzodiazepines work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .


Synthesis Analysis

The synthesis of benzodiazepines involves the reaction of an amino acid with a benzene derivative. The exact method would depend on the specific substituents present in the desired compound .


Molecular Structure Analysis

Benzodiazepines are characterized by a benzene ring fused to a seven-membered diazepine ring. The specific structure of your compound would include additional functional groups attached to this basic structure .


Chemical Reactions Analysis

Benzodiazepines can undergo a variety of chemical reactions, including acylation, nitration, and halogenation, among others .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific benzodiazepine derivative would depend on its exact structure. These could include its melting point, boiling point, solubility, and reactivity .

Mechanism of Action

As mentioned earlier, benzodiazepines enhance the effect of the neurotransmitter GABA at the GABA_A receptor, which results in their psychoactive properties .

Safety and Hazards

Benzodiazepines are prescription medications and should be used under the supervision of a healthcare provider. They can cause side effects such as drowsiness, confusion, and dependence .

Future Directions

Research into benzodiazepines continues to be an active area of study, with efforts focused on developing new derivatives with improved efficacy and safety profiles .

properties

IUPAC Name

7-methyl-4-(2-nitrobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4/c1-15-11-12-19-18(13-15)22(16-7-3-2-4-8-16)25(14-21(27)24-19)23(28)17-9-5-6-10-20(17)26(29)30/h2-13,22H,14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOAHWKQEXGPHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)CN(C2C3=CC=CC=C3)C(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methyl-4-(2-nitrobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one

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